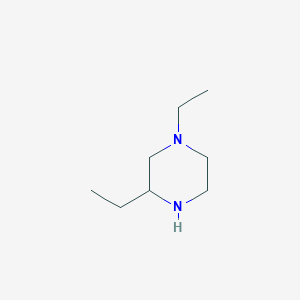

1,3-Diethylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diethylpiperazine is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their presence in various pharmaceuticals and materials.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through several methods. For instance, diarylmethylpiperazines and 1,2-diarylethylpiperazines, which are structurally related to 1,3-diethylpiperazine, can be synthesized using a one-step three-component coupling process. This involves an organozinc reagent, a piperazine derivative, and an aromatic aldehyde, resulting in moderate to high yields of the desired products .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and diverse. For example, the crystal structure of 1-ethylpiperazine-1,4-diium tetrachlorocadmate, a related compound, has been determined by X-ray diffraction. It crystallizes in the orthorhombic system and features a tetrahedral geometry around the metal center, with extensive hydrogen bonding contributing to a three-dimensional framework . Similarly, 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate exhibits a non-centrosymmetric orthorhombic structure with a three-dimensional network formed through various hydrogen bonds .

Chemical Reactions Analysis

Piperazine derivatives are prone to various chemical reactions due to their reactive sites. For example, 3-ylidenepiperazine-2,5-diones, which share a similar piperazine core to 1,3-diethylpiperazine, exhibit reactivity towards electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective and can lead to the formation of natural product analogues or serve as precursors for amino or keto acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the hybrid material 1-methylpiperazine-1,4-diium bis(nitrate) has been characterized by infrared spectroscopy, which confirms the presence of functional groups. The material also exhibits thermal stability up to 180°C and has been analyzed for its antioxidant properties, indicating potential biological relevance .

科学的研究の応用

Piperazine Derivatives in Medicinal Chemistry

Phenylpiperazine Derivatives A Patent Review (2006 – Present)

This review discusses the versatility of the N-phenylpiperazine subunit in medicinal chemistry, highlighting its druglikeness and potential beyond CNS structures. It suggests new research fields for this scaffold, indicating its underrated status despite several successful clinical applications (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Metabolism of Arylpiperazine Derivatives

N-dealkylation of Arylpiperazine Derivatives Disposition and Metabolism

This study focuses on the metabolism of arylpiperazine derivatives, including their extensive pre-systemic and systemic metabolism. It examines their therapeutic applications and the role of their metabolites, offering insights into the pharmacokinetics of compounds with arylpiperazine structures (S. Caccia, 2007).

Application in Fruits and Vegetables Preservation

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables While not directly related to 1,3-Diethylpiperazine, this study on 1-MCP's effects on fruits and vegetables showcases the interest in chemical compounds for extending the shelf life and maintaining the quality of agricultural products, indicating a potential area for the application of piperazine derivatives (C. Watkins, 2006).

Safety and Hazards

特性

IUPAC Name |

1,3-diethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOVIHCILYKHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)

![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)

![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)